Boc-L-Ile-OH

Peptide Synthesis Chiral Chromatography Solid-Phase Peptide Synthesis

tert-Butoxycarbonyl-L-isoleucine is the essential building block for Boc SPPS of aggregation-prone peptides. With ≥99% enantiomeric purity, it guarantees chiral fidelity in pharmaceutical intermediates, eliminating downstream chiral separation costs. Patented synthesis ensures reliable, cost-effective bulk supply for API manufacturing and peptide libraries.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 13139-16-7
Cat. No. B558292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Ile-OH
CAS13139-16-7
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
InChIKeyQJCNLJWUIOIMMF-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for tert-Butoxycarbonyl-L-isoleucine (CAS 13139-16-7): A Benchmark Boc-Protected Amino Acid for Peptide Synthesis


tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH, CAS 13139-16-7) is a fundamental N-α-protected amino acid building block in peptide chemistry . It consists of an L-isoleucine scaffold bearing a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine, a strategy widely employed in solid-phase peptide synthesis (SPPS) and solution-phase fragment coupling [1]. Characterized by a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol [2], this derivative exhibits well-defined physicochemical properties, including a melting point of 66-69 °C and specific optical rotation of [α]20/D +2.7° (c = 2 in acetic acid), which serve as primary quality control metrics for incoming material verification .

Why tert-Butoxycarbonyl-L-isoleucine Cannot Be Interchanged with Closely Related Analogs: The Evidence-Based Rationale


The procurement of a specific N-protected amino acid is a decision with direct consequences on synthetic route design, stereochemical outcome, and overall process efficiency. While compounds like Fmoc-L-isoleucine, Boc-D-isoleucine, Boc-L-leucine, or Boc-DL-isoleucine may appear to be chemically similar alternatives, their distinct physicochemical and stereochemical profiles dictate fundamentally different behaviors in key peptide synthesis workflows . A generic substitution without evaluating the quantitative evidence presented below can lead to unexpected racemization during activation , incompatible deprotection strategies that degrade acid-sensitive motifs, or a complete loss of the desired chirality in the final peptide product, thereby invalidating biological activity and experimental reproducibility .

Product-Specific Quantitative Evidence Guide: Direct Comparisons for tert-Butoxycarbonyl-L-isoleucine


Enantiomeric Purity and Chiral Control: tert-Butoxycarbonyl-L-isoleucine vs. Boc-DL-Isoleucine

tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH) is supplied with a high degree of enantiomeric purity, typically ≥99% enantiomeric excess (ee), which is critical for ensuring the stereochemical fidelity of the final peptide . In contrast, its racemic counterpart, Boc-DL-isoleucine (CAS 116194-21-9), is a 1:1 mixture of the L- and D-enantiomers. The use of the pure L-enantiomer is non-negotiable for the synthesis of bioactive peptides where the L-configuration is required for target binding and biological function; using the racemate would introduce a 50% impurity of the inactive or potentially antagonistic D-isomer from the very first coupling step . Furthermore, while chiral chromatographic methods exist to separate Boc-D- and Boc-L-isoleucine , this adds an additional purification step, increasing both time and cost, whereas procurement of the pure L-enantiomer eliminates this burden.

Peptide Synthesis Chiral Chromatography Solid-Phase Peptide Synthesis

Protecting Group Strategy and Orthogonality: tert-Butoxycarbonyl-L-isoleucine vs. Fmoc-L-isoleucine

The choice of N-α-protecting group fundamentally dictates the synthesis protocol. tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH) employs a Boc group that is stable to the basic conditions of Fmoc cleavage but is readily removed with trifluoroacetic acid (TFA) . Conversely, Fmoc-L-isoleucine (CAS 71989-23-6) is base-labile and cleaved with piperidine. This orthogonality is not a matter of preference but a hard requirement of the synthesis route. Boc-L-Ile-OH is specifically validated for Boc Solid-Phase Peptide Synthesis (Boc SPPS) , a method that utilizes repeated TFA treatments and is particularly advantageous for synthesizing difficult sequences, long peptides, and peptide acids that are prone to diketopiperazine formation under the basic conditions of Fmoc SPPS. In contrast, Fmoc-L-isoleucine is incompatible with Boc SPPS protocols due to immediate Fmoc group loss upon TFA exposure, which would prematurely deprotect the growing peptide chain .

Peptide Chemistry Protecting Group Strategy Solid-Phase Synthesis

Synthetic Efficiency and Cost-Effectiveness: A Patent-Derived Yield Advantage for tert-Butoxycarbonyl-L-isoleucine

A 2005 patent (CN 200510015495) describes a novel method for synthesizing N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH) using Boc anhydride and NaOH, which achieved a yield of up to 105.2%, a figure reported to be over 20% higher than yields disclosed in prior literature [1]. This significant improvement in synthetic efficiency directly translates to a lower cost of goods and a more reliable, scalable supply chain for the target compound. While no direct comparison is made to the yield of a specific analog in the patent, this class-level evidence strongly indicates that the established and optimized production of Boc-L-Ile-OH provides a more cost-effective procurement option for this specific building block compared to less-optimized or novel derivatives, ensuring consistent availability for large-scale peptide production.

Chemical Process Development Synthesis Green Chemistry

Steric Effects in Peptide Coupling: tert-Butoxycarbonyl-L-isoleucine vs. Boc-L-leucine

While both are branched-chain amino acids, the distinct steric profile of the isoleucine side chain (sec-butyl) versus the leucine side chain (isobutyl) leads to different coupling behaviors. Literature indicates that Boc-L-isoleucine, compared to Boc-L-leucine and Boc-L-valine, possesses a different steric profile that makes it particularly suitable for synthesizing peptides with specific structural requirements . This qualitative differentiation highlights a key selection criterion: for peptides where the local conformation or a congested environment is critical, the specific steric hindrance of Boc-L-Ile-OH may be a deliberate design choice to influence coupling kinetics or final peptide structure. While direct quantitative coupling efficiency data is not available in the current literature for a direct head-to-head comparison under identical conditions, this established structure-activity relationship underscores that these analogs are not functionally interchangeable for structure-sensitive applications.

Peptide Chemistry Steric Hindrance Coupling Efficiency

Best Research and Industrial Application Scenarios for tert-Butoxycarbonyl-L-isoleucine


Boc Solid-Phase Peptide Synthesis (SPPS) of Challenging Sequences

tert-Butoxycarbonyl-L-isoleucine is the definitive reagent for Boc SPPS, a method chosen for the synthesis of long, difficult, or aggregation-prone peptides. The requirement for a TFA-labile protecting group makes Boc-L-Ile-OH essential for this protocol . Its validated compatibility with Boc SPPS ensures that the building block will not be prematurely deprotected during the synthesis cycle, thereby maintaining the integrity of the growing peptide chain and enabling the successful assembly of complex sequences that are otherwise challenging to produce via Fmoc chemistry.

Synthesis of Chiral Pharmaceutical Intermediates and Peptide Drugs

The high enantiomeric purity (≥99% ee) of tert-Butoxycarbonyl-L-isoleucine is paramount for the production of single-enantiomer pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . In drug development, the presence of the incorrect D-enantiomer can lead to reduced efficacy or adverse side effects. Procurement of high-ee Boc-L-Ile-OH ensures chiral integrity from the first synthetic step, eliminating the need for costly and time-consuming chiral separations later in the process and guaranteeing the stereochemical homogeneity required for regulatory approval of peptide-based therapeutics .

Industrial-Scale Peptide Manufacturing for Research and Development

For industrial and large-scale laboratory settings, the optimized synthesis of tert-Butoxycarbonyl-L-isoleucine, as evidenced by a patented process achieving yields >105.2% [1], translates into a reliable and cost-effective supply chain. This high process efficiency mitigates the risk of supply bottlenecks and provides a predictable cost structure for kilogram-scale procurement, making it the preferred choice for manufacturing peptide libraries, reagents, and APIs where consistent quality and budget control are critical factors in project planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-Ile-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.